Cas no 475982-42-4 (3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE)

3-(4-Fluorophenyl)-5-methyl-1H-pyrazole is a fluorinated pyrazole derivative with applications in pharmaceutical and agrochemical research. Its structure, featuring a 4-fluorophenyl substituent and a methyl group at the 5-position, offers enhanced stability and reactivity, making it a valuable intermediate in the synthesis of bioactive compounds. The fluorine atom contributes to improved lipophilicity and metabolic stability, which is advantageous in drug design. This compound is particularly useful in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. Its well-defined chemical properties and compatibility with various reaction conditions make it a reliable building block for heterocyclic chemistry and medicinal chemistry research.
3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE structure
475982-42-4 structure
Product Name:3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE
CAS No:475982-42-4
MF:C10H9FN2
MW:176.190265417099
CID:931121
PubChem ID:5239335
Update Time:2025-06-09

3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE Chemical and Physical Properties

Names and Identifiers

    • 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE
    • Z667925518
    • A827278
    • SCHEMBL2360295
    • 475982-42-4
    • EN300-1722592
    • 948293-38-7
    • 1H-Pyrazole, 5-(4-fluorophenyl)-3-methyl-
    • DTXSID80412420
    • ZKAGCTBURDRJKH-UHFFFAOYSA-N
    • CS-0236680
    • G40433
    • AKOS022342144
    • DB-410166
    • AKOS006222524
    • 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole
    • Inchi: 1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
    • InChI Key: ZKAGCTBURDRJKH-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1C=C(C)NN=1

Computed Properties

  • Exact Mass: 176.07497646g/mol
  • Monoisotopic Mass: 176.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 28.7Ų

3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE

Recent Advances in the Study of 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE (CAS: 475982-42-4)

The compound 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE (CAS: 475982-42-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by a pyrazole core substituted with a 4-fluorophenyl group and a methyl group, has been explored for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in various disease models.

One of the key areas of research has been the compound's role as a modulator of inflammatory pathways. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The study utilized molecular docking and in vitro assays to confirm the compound's binding affinity and selectivity for COX-2 over COX-1, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In the realm of oncology, researchers have investigated the anticancer properties of this compound. A recent preprint on *bioRxiv* highlighted its ability to induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study identified the compound's interaction with key apoptotic proteins, such as Bcl-2 and caspase-3, as a possible mechanism underlying its cytotoxic effects. Furthermore, in vivo experiments using xenograft models showed promising tumor growth inhibition with minimal toxicity to normal tissues.

Another notable advancement is the optimization of synthetic routes for 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE. A 2024 paper in *Organic Process Research & Development* reported a scalable and cost-effective synthesis method, achieving high yields and purity. This development is critical for facilitating large-scale production and further preclinical studies. The paper also emphasized the importance of green chemistry principles in the synthesis process, reducing the environmental impact of chemical production.

Despite these promising findings, challenges remain in the clinical translation of 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE. Pharmacokinetic studies have revealed limitations in its oral bioavailability, prompting researchers to explore formulation strategies such as nanoparticle encapsulation or prodrug derivatization. Additionally, comprehensive toxicology studies are needed to ensure its safety profile before advancing to human trials.

In conclusion, 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE (CAS: 475982-42-4) represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to address its pharmacokinetic and safety challenges while expanding its applications across various disease areas. The compound's unique chemical properties and biological activities make it a compelling candidate for future drug development efforts in the chemical biology and pharmaceutical industries.

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